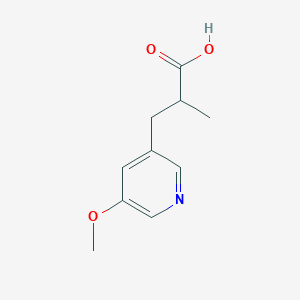

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid

Description

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a propionic acid moiety at the 3-position

Properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)3-8-4-9(14-2)6-11-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVSWQHMPBODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CN=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.

Functional Group Introduction:

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(5-Hydroxypyridin-3-yl)-2-methylpropionic acid.

Reduction: 3-(5-Methoxypyridin-3-yl)-2-methylpropanol.

Substitution: 3-(5-Substituted-pyridin-3-yl)-2-methylpropionic acid derivatives.

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the propionic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

5-Methoxypyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a propionic acid moiety.

3-(5-Methoxypyridin-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a propionic acid moiety.

Uniqueness

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to the combination of its methoxy-substituted pyridine ring and the propionic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Biological Activity

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, which is known for its role in various biological activities, including neuroactive properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated moderate to strong antiproliferative effects against MCF-7 (breast cancer) and H-460 (lung cancer) cell lines, as measured by the MTT assay .

- Antimicrobial Activity : The compound has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) for S. aureus was reported at 50 µg/mL .

- Neuroprotective Properties : In silico studies suggest that it may have neuroprotective effects, potentially acting as a serotonin release stimulant and GABA receptor antagonist . These properties indicate its potential use in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cellular processes that promote cancer cell division.

- Antibacterial Mechanism : The specific interactions with bacterial cell membranes or metabolic pathways remain under investigation but suggest a disruption of essential functions within the bacteria .

Case Studies and Research Findings

Recent studies provide insights into the biological activity and safety profile of this compound:

- In Vitro Studies : A study conducted using various human cell lines demonstrated significant cytotoxicity and antiproliferative effects, supporting its potential as an anticancer agent .

- In Vivo Toxicology : Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, careful consideration must be given to its safety profile. Preliminary toxicity predictions suggest low side effects compared to established drugs like Diclofenac Sodium .

Data Table: Summary of Biological Activities

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.

- Clinical Trials : Assessing efficacy and safety in human subjects.

- Formulation Development : Exploring delivery methods that enhance bioavailability and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.